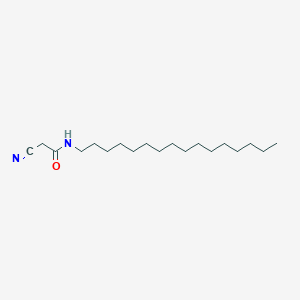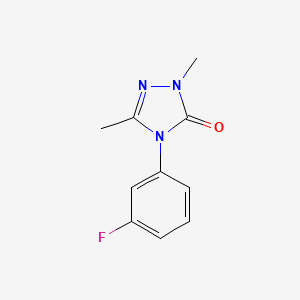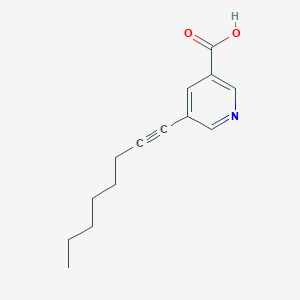
Potassium 9,10-dihydro-9,10-dioxoanthracene-1-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 9,10-dihydro-9,10-dioxoanthracene-1-sulphonate is a chemical compound with the molecular formula C14H7KO5S and a molecular weight of 326.375 g/mol . It is known for its unique structure, which includes an anthracene backbone with sulfonate and ketone functional groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 9,10-dihydro-9,10-dioxoanthracene-1-sulphonate typically involves the sulfonation of 9,10-dihydro-9,10-dioxoanthracene. The reaction is carried out under controlled conditions using sulfuric acid or chlorosulfonic acid as sulfonating agents. The resulting sulfonic acid derivative is then neutralized with potassium hydroxide to form the potassium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 9,10-dihydro-9,10-dioxoanthracene-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the anthracene ring.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as elevated temperatures or the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracene-1,9,10-triol .
Wissenschaftliche Forschungsanwendungen
Potassium 9,10-dihydro-9,10-dioxoanthracene-1-sulphonate is utilized in various scientific research fields:
Chemistry: It serves as a precursor for synthesizing other anthracene derivatives and as a reagent in organic synthesis.
Biology: The compound is used in studies involving cellular processes and as a fluorescent probe due to its unique photophysical properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to interact with biological molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Potassium 9,10-dihydro-9,10-dioxoanthracene-1-sulphonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonate group enhances its solubility and facilitates its binding to specific sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 3,4-dihydroxy-9,10-dioxo-9,10-dihydro-anthracene-2-sulphinate
- N’- (9,10-dioxo-9,10-dihydro-anthracen-1-yl)-diazenium, tetrafluoroborate
- N- (9,10-dioxo-9,10-dihydro-1-anthracenyl)-2,2-dimethylpropanamide
- 9,10-dioxo-9,10-dihydro-anthracene-2-carbaldehyde
- N- (9,10-dioxo-9,10-dihydro-1-anthracenyl)butanamide
Uniqueness
Potassium 9,10-dihydro-9,10-dioxoanthracene-1-sulphonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its solubility in water and ability to participate in a wide range of chemical reactions make it particularly valuable in research and industrial applications .
Eigenschaften
CAS-Nummer |
30845-78-4 |
|---|---|
Molekularformel |
C14H8KO5S |
Molekulargewicht |
327.38 g/mol |
IUPAC-Name |
potassium;9,10-dioxoanthracene-1-sulfonate |
InChI |
InChI=1S/C14H8O5S.K/c15-13-8-4-1-2-5-9(8)14(16)12-10(13)6-3-7-11(12)20(17,18)19;/h1-7H,(H,17,18,19); |
InChI-Schlüssel |
YKHSDQDRVMUJGA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[K+] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)O.[K] |
| 38641-06-4 30845-78-4 |
|
Verwandte CAS-Nummern |
30637-95-7 (Parent) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-Chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid](/img/structure/B1621906.png)







